

Spectroscopic Data Analysis of 7-Methyloct-2yn-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 7-Methyloct-2-YN-1-OL

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This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **7-Methyloct-2-yn-1-ol**, a long-chain acetylenic alcohol. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. This guide also outlines detailed experimental protocols for acquiring such data.

Expected Spectroscopic Data

While a comprehensive public database of the complete raw spectroscopic data for **7-Methyloct-2-yn-1-ol** is not readily available, we can predict the characteristic signals based on the known effects of its functional groups (a primary alcohol, an internal alkyne, and a branched alkyl chain). The following tables summarize the anticipated spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of pi systems.



Proton Environment	Expected Chemical Shift (ppm)	Expected Multiplicity	Notes
HO-CH ₂ -	~1.5-3.5	Singlet (broad)	Chemical shift is concentration and solvent dependent. Can be exchanged with D ₂ O.[1][2]
HO-CH2-C≡C-	~4.2	Triplet	Deshielded by the adjacent oxygen and alkyne.
-C≡C-CH ₂ -CH ₂ -	~2.2	Triplet	Protons adjacent to the alkyne are slightly deshielded.
-CH2-CH2-CH2-	~1.4-1.6	Multiplet	Standard aliphatic proton signals.
-CH2-CH2-CH(CH3)2	~1.2-1.4	Multiplet	Standard aliphatic proton signals.
-CH2-CH(CH3)2	~1.5-1.8	Multiplet	Branched methine proton.
-CH(CH₃)₂	~0.9	Doublet	Two equivalent methyl groups split by the methine proton.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments in the molecule.



Carbon Environment	Expected Chemical Shift (ppm)	Notes
HO-CH₂-C≡C-	~50-65	Carbon attached to the electronegative oxygen is deshielded.[1]
HO-CH2-C≡C-CH2-	~80-90	Alkynyl carbons have characteristic chemical shifts.
-C≡C-CH ₂ -CH ₂ -	~20-30	Aliphatic carbon adjacent to the alkyne.
-CH2-CH2-CH2-	~25-40	Standard aliphatic carbon signals.
-CH2-CH2-CH(CH3)2	~25-40	Standard aliphatic carbon signals.
-CH ₂ -CH(CH ₃) ₂	~30-40	Branched methine carbon.
-CH(CH ₃) ₂	~22	Methyl carbons at the end of the chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.



Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity	Notes
O-H (Alcohol)	3200-3600	Strong, Broad	The broadness is due to hydrogen bonding. [3][4]
C-H (sp³ hybridized)	2850-3000	Medium to Strong	Characteristic of the alkyl chain.
C≡C (Alkyne)	2100-2260	Weak to Medium	The intensity is often weak for internal alkynes.[3][5][6]
C-O (Alcohol)	1050-1260	Strong	C-O stretching vibration.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural determination.



m/z Value	Interpretation	Notes
140	[M]+ (Molecular Ion)	The molecular ion peak for a primary alcohol may be weak or absent.[7][8]
123	[M-OH]+	Loss of the hydroxyl radical.
122	[M-H ₂ O] ⁺	Loss of a water molecule, common for alcohols.[7][8]
97	[M-C3H7] ⁺	Alpha-cleavage, loss of a propyl radical from the branched end.
83	[M-C4H9] ⁺	Cleavage of the alkyl chain.
43	[C ₃ H ₇] ⁺	Isopropyl cation fragment.
31	[CH₂OH]+	Characteristic fragment for primary alcohols resulting from alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of 7-Methyloct-2-yn-1-ol in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the hydroxyl proton.[2]
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent, which is set to 0.00 ppm.[2]
 - Transfer the solution to a 5 mm NMR tube.



¹H NMR Acquisition:

- The experiment is typically run on a 300 MHz or higher field NMR spectrometer.
- Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
- To confirm the hydroxyl proton, a D₂O shake experiment can be performed.[1][2] A drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is reacquired. The O-H peak will disappear or significantly decrease in intensity due to protondeuterium exchange.[1][2]

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[9][10] DEPT-90 only shows CH signals, while DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[9][10]

Infrared (IR) Spectroscopy

• Sample Preparation:

- For a liquid sample like 7-Methyloct-2-yn-1-ol, the simplest method is to prepare a thin film.
- Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[11] The plates
 are then gently pressed together to form a thin capillary film.

Data Acquisition:

- The prepared salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.
- A background spectrum of the empty spectrometer is first recorded.



• The spectrum of the sample is then recorded, typically in the range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

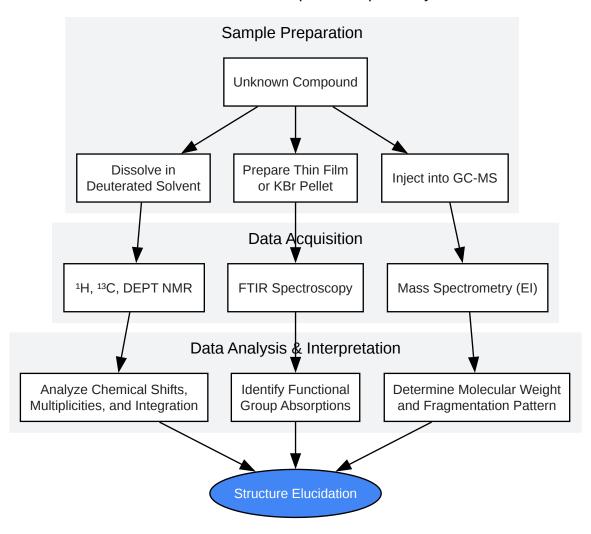
- Sample Introduction and Ionization:
 - The sample is typically introduced into the mass spectrometer via Gas Chromatography
 (GC-MS) for separation and purification before analysis.[12][13]
 - Electron Impact (EI) ionization is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]
- · Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

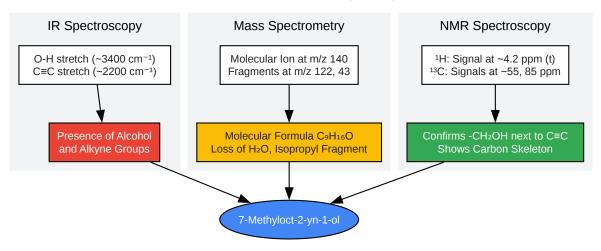
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.



General Workflow of Spectroscopic Analysis



Structural Elucidation of 7-Methyloct-2-yn-1-ol





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